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Compound of Interest

Compound Name:

1-(4-

Bromophenyl)cyclobutanecarboxyl

ic acid

Cat. No.: B176679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential biological activity of 1-(4-Bromophenyl)cyclobutanecarboxylic acid.

This document is intended for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry. All quantitative data is summarized in structured tables,

and a detailed, plausible experimental protocol for its synthesis is provided. Furthermore, a

potential signaling pathway associated with the biological activity of structurally similar

compounds is visualized.

Molecular Structure and Properties
1-(4-Bromophenyl)cyclobutanecarboxylic acid is a halogenated aromatic carboxylic acid

with a cyclobutane moiety. Its chemical structure and key properties are summarized below.
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Property Value Reference

IUPAC Name

1-(4-

bromophenyl)cyclobutane-1-

carboxylic acid

[1]

CAS Number 151157-49-2 [1][2]

Molecular Formula C₁₁H₁₁BrO₂ [1][2]

Molecular Weight 255.11 g/mol [1][2]

Canonical SMILES
C1CC(C1)

(C(=O)O)C2=CC=C(C=C2)Br
[3]

InChI

InChI=1S/C11H11BrO2/c12-9-

4-2-8(3-5-9)11(10(13)14)6-1-7-

11/h2-5H,1,6-7H2,(H,13,14)

[3]

Predicted XlogP 3.0 [3]

Monoisotopic Mass 253.99425 Da [3]

Spectroscopic Data (Predicted)
While a complete, experimentally verified spectrum for 1-(4-
Bromophenyl)cyclobutanecarboxylic acid is not readily available in the public domain, the

expected spectroscopic characteristics can be predicted based on the functional groups

present in the molecule.

¹H NMR Spectroscopy
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aromatic (ortho to Br) 7.40 - 7.60 Doublet 2H

Aromatic (meta to Br) 7.20 - 7.40 Doublet 2H

Cyclobutane CH₂ (α) 2.50 - 2.80 Multiplet 2H

Cyclobutane CH₂ (β) 1.80 - 2.20 Multiplet 4H

Carboxylic Acid OH 10.0 - 13.0 Singlet (broad) 1H

¹³C NMR Spectroscopy
Carbon Atom Chemical Shift (δ, ppm)

Carboxylic Acid (C=O) 175 - 185

Aromatic (C-Br) 120 - 125

Aromatic (CH) 128 - 132

Aromatic (C-C) 140 - 145

Quaternary Cyclobutane (C) 45 - 55

Cyclobutane (CH₂) 20 - 35

Infrared (IR) Spectroscopy
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=O (Carboxylic Acid) 1680 - 1720 Strong

C=C (Aromatic) 1450 - 1600 Medium

C-O (Carboxylic Acid) 1210 - 1320 Strong

C-Br (Aryl Halide) 1000 - 1100 Medium

Mass Spectrometry
Ion Predicted m/z

[M]+ 254/256 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br)

[M-COOH]+ 209/211

[C₇H₆Br]+ 170/172

Experimental Protocols
A detailed experimental protocol for the synthesis of 1-(4-
Bromophenyl)cyclobutanecarboxylic acid is not widely published. However, a plausible

synthetic route can be adapted from the known synthesis of the analogous 1-(4-

chlorophenyl)cyclobutane nitrile, followed by hydrolysis.

Synthesis of 1-(4-Bromophenyl)cyclobutane-1-
carbonitrile
This procedure is adapted from the synthesis of 1-(4-chlorophenyl)cyclobutane nitrile.

Materials:

4-Bromobenzyl cyanide
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Sodium hydride (NaH)

Dry Dimethyl sulfoxide (DMSO)

1,3-Dibromopropane

Dichloromethane

Diethyl ether

Anhydrous sodium sulfate

Ice water

Procedure:

A suspension of sodium hydride in dry DMSO is prepared in a flask under an inert

atmosphere (e.g., argon).

A solution of 4-bromobenzyl cyanide in dry DMSO is added dropwise to the stirred

suspension at room temperature.

The reaction mixture is stirred for 30 minutes.

A solution of 1,3-dibromopropane in dry DMSO is then added dropwise, maintaining the

temperature between 25-30°C.

After the addition is complete, the mixture is stirred for an additional 40 minutes.

The reaction is quenched by pouring the mixture into ice water.

The aqueous mixture is extracted multiple times with dichloromethane.

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield the crude nitrile.

The crude product can be further purified by distillation under high vacuum.
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Hydrolysis of 1-(4-Bromophenyl)cyclobutane-1-
carbonitrile to 1-(4-Bromophenyl)cyclobutanecarboxylic
acid
Materials:

1-(4-Bromophenyl)cyclobutane-1-carbonitrile

Concentrated sulfuric acid or hydrochloric acid

Water

Sodium hydroxide (for neutralization)

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

The 1-(4-bromophenyl)cyclobutane-1-carbonitrile is refluxed with an excess of a strong acid

solution (e.g., 50% H₂SO₄ or concentrated HCl).

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is

consumed.

The reaction mixture is cooled and then carefully poured onto crushed ice.

The precipitated crude carboxylic acid is collected by filtration.

Alternatively, the cooled reaction mixture can be neutralized with a base (e.g., NaOH) and

then acidified to precipitate the product.

The crude product is then dissolved in a suitable organic solvent, such as diethyl ether.

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the

solvent is evaporated to yield 1-(4-Bromophenyl)cyclobutanecarboxylic acid.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Synthesis Workflow

Step 1: Nitrile Synthesis

Step 2: Hydrolysis

Purification

4-Bromobenzyl cyanide +
1,3-Dibromopropane

NaH, DMSO

Reaction

1-(4-Bromophenyl)cyclobutane-1-carbonitrile

Yields

Acid Hydrolysis (e.g., H2SO4)

Reacts with

1-(4-Bromophenyl)cyclobutanecarboxylic acid

Yields

Recrystallization

Purified by

Pure Product
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Click to download full resolution via product page

Plausible synthetic workflow for the target compound.

Biological Activity and Potential Signaling Pathways
While direct studies on the biological activity of 1-(4-Bromophenyl)cyclobutanecarboxylic
acid are limited, research on structurally similar compounds provides insights into its potential

applications.

Larvicidal Activity through Inhibition of 3-
Hydroxykynurenine Transaminase (3HKT)
Close structural analogs of 1-(4-Bromophenyl)cyclobutanecarboxylic acid have been

identified as potent inhibitors of 3-hydroxykynurenine transaminase (3HKT) in Anopheles

gambiae, the primary vector for malaria.[4] 3HKT is a crucial enzyme in the metabolic pathway

that leads to the formation of xanthurenic acid, which is essential for the mosquito's vision and

survival. Inhibition of this enzyme disrupts the mosquito's life cycle, presenting a potential

strategy for vector control.[4]

The proposed mechanism involves the binding of the inhibitor to the active site of the 3HKT

enzyme, preventing the transamination of 3-hydroxykynurenine. This leads to a buildup of the

substrate and a deficiency in xanthurenic acid, ultimately resulting in larval mortality.
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3HKT Inhibition Pathway

Normal Metabolic Pathway

Inhibition by Analog

Outcome
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3HKT_enzyme
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Xanthurenic Acid

Catalyzes

Disrupted Vision

Leads to

Vision & Survival

Essential for

1-(4-Bromophenyl)cyclobutanecarboxylic
acid analog
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Larval Mortality
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Inhibition of 3HKT by a structural analog.

Potential in Cancer and Inflammatory Diseases
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Patents have been filed for cyclobutyl carboxylic acid derivatives for their potential use in

treating hyperproliferative disorders, such as cancer, as well as inflammatory and autoimmune

diseases.[4] The bromophenyl group is known to interact with various enzymes and receptors,

and the carboxylic acid group can form hydrogen bonds, influencing the structure and function

of target molecules. This suggests that 1-(4-Bromophenyl)cyclobutanecarboxylic acid could

be a valuable scaffold for the development of novel therapeutics in these areas, potentially

through the inhibition of kinases or other signaling proteins involved in cell proliferation and

inflammation.

Conclusion
1-(4-Bromophenyl)cyclobutanecarboxylic acid is a compound with significant potential for

further research and development in medicinal chemistry and agrochemical science. Its

synthesis is achievable through established chemical transformations, and its structural motifs

suggest a range of possible biological activities. The inhibition of 3HKT by close analogs

highlights a promising avenue for the development of novel larvicides. Further investigation into

its specific biological targets and mechanisms of action is warranted to fully elucidate its

therapeutic and practical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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